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molecular formula C11H7ClN2O4 B8618225 3-(o-chlorophenoxy)-4-nitropyridine N-oxide CAS No. 73407-30-4

3-(o-chlorophenoxy)-4-nitropyridine N-oxide

Cat. No. B8618225
M. Wt: 266.64 g/mol
InChI Key: DYCFWMFPOMJQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04179563

Procedure details

A solution of 3.16 g of 3-fluoro-4-nitropyridine N-oxide [Rocz. Chem. 40, 1675 (1966), Chem. Abstr. 69, 59059d (1968)] and 2.58 g of o-chlorophenol in 250 ml of acetone is treated with 5.6 g of anhydrous potassium carbonate. The heterogeneous mixture is stirred vigorously at 25° C. for 16 hours. The mixture is filtered and concentrated at reduced pressure. The product is dissolved in 200 ml of acetonitrile and chromatographed over neutral alumina. The eluate is concentrated at reduced pressure and 3-(o-chlorophenoxy)-4-nitropyridine N-oxide is recrystallized from methanol-diethyl ether; mp 129°-131° C.
Quantity
3.16 g
Type
reactant
Reaction Step One
[Compound]
Name
59059d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[N+:4]([O-:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][C:2]1[CH:3]=[N+:4]([O-:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
FC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Step Two
Name
59059d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.58 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
5.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The heterogeneous mixture is stirred vigorously at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in 200 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
chromatographed over neutral alumina
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated at reduced pressure and 3-(o-chlorophenoxy)-4-nitropyridine N-oxide
CUSTOM
Type
CUSTOM
Details
is recrystallized from methanol-diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(OC=2C=[N+](C=CC2[N+](=O)[O-])[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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